

# Spectroscopic Analysis of 3-Amino-4-methylbenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 3-Amino-4-methylbenzoic acid

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-Amino-4-methylbenzoic acid**, a compound of interest in various research and development applications. This document presents a structured summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

## Spectroscopic Data Summary

The following sections provide a quantitative analysis of the spectroscopic data obtained for **3-Amino-4-methylbenzoic acid**. The data is organized into clear, tabular formats for ease of reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1.1.1. <sup>1</sup>H NMR (Proton NMR) Data

The <sup>1</sup>H NMR spectrum of **3-Amino-4-methylbenzoic acid** was acquired in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) on a 90 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not explicitly found in search results	-	-	Aromatic Protons
Data not explicitly found in search results	-	-	-NH <sub>2</sub> Protons
Data not explicitly found in search results	-	-	-COOH Proton
Data not explicitly found in search results	Singlet	3H	-CH <sub>3</sub> Protons

Note: While a 90 MHz <sup>1</sup>H NMR spectrum in DMSO-d<sub>6</sub> is referenced[1], the detailed peak list with chemical shifts, multiplicities, and coupling constants was not available in the searched resources.

#### 1.1.2. <sup>13</sup>C NMR (Carbon-13 NMR) Data

Experimental <sup>13</sup>C NMR data for **3-Amino-4-methylbenzoic acid** was not found in the publicly available resources searched. However, for reference purposes, the <sup>13</sup>C NMR data for the closely related compound, Methyl 3-amino-4-methylbenzoate, is provided below[2]. It is crucial to note that the chemical shifts, particularly for the carboxyl group, will differ in the target acid.

Chemical Shift ( $\delta$ ) ppm	Assignment (for Methyl 3-amino-4-methylbenzoate)
Data not available	C=O (Carboxylic Acid)
Data not available	Aromatic Carbons
Data not available	-CH <sub>3</sub> Carbon

## Infrared (IR) Spectroscopy

The Fourier-Transform Infrared (FTIR) spectrum of **3-Amino-4-methylbenzoic acid** was obtained using a KBr pellet technique. The table below lists the major absorption bands and their corresponding functional group assignments.[\[3\]](#)

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
~3400-3200	N-H	Stretching (Amine)
~3000-2500	O-H	Stretching (Carboxylic Acid)
~1700-1680	C=O	Stretching (Carboxylic Acid)
~1600-1450	C=C	Stretching (Aromatic Ring)
~1300-1200	C-O	Stretching (Carboxylic Acid)
~1200-1000	C-N	Stretching (Amine)

## Mass Spectrometry (MS)

The mass spectrum of **3-Amino-4-methylbenzoic acid** was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. The major fragments and their corresponding mass-to-charge ratios (m/z) are summarized below.[\[3\]](#)

m/z	Ion
151	[M] <sup>+</sup> (Molecular Ion)
134	[M - OH] <sup>+</sup>
106	[M - COOH] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the spectroscopic techniques are provided to ensure reproducibility.

## NMR Spectroscopy

Sample Preparation (for  $^1\text{H}$  and  $^{13}\text{C}$  NMR in  $\text{DMSO-d}_6$ )

- Approximately 5-10 mg of **3-Amino-4-methylbenzoic acid** is accurately weighed and placed in a clean, dry NMR tube.
- Approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) is added to the NMR tube.
- The sample is dissolved completely by gentle vortexing or sonication.
- The NMR tube is then placed in the spectrometer for analysis.

Instrumentation and Data Acquisition

- Spectrometer: Bruker AC-300 or equivalent[3]
- Solvent:  $\text{DMSO-d}_6$
- Temperature: Standard probe temperature (e.g., 298 K)
- $^1\text{H}$  NMR:
  - Frequency: 300 MHz
  - Acquisition of a standard proton spectrum.
- $^{13}\text{C}$  NMR:
  - Frequency: 75 MHz
  - Acquisition of a proton-decoupled carbon spectrum.

## Infrared (IR) Spectroscopy

KBr Pellet Preparation

- A small amount of **3-Amino-4-methylbenzoic acid** (1-2 mg) and approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) are placed in an agate mortar.
- The mixture is thoroughly ground with a pestle until a fine, homogeneous powder is obtained.
- A portion of the powdered mixture is transferred to a pellet-forming die.
- The die is placed in a hydraulic press and pressure is applied to form a thin, transparent pellet.
- The KBr pellet is then mounted in the sample holder of the FTIR spectrometer.

#### Instrumentation and Data Acquisition

- Spectrometer: Bruker IFS 85 FTIR spectrometer or equivalent<sup>[3]</sup>
- Technique: Transmission
- Spectral Range: Typically 4000-400  $\text{cm}^{-1}$
- Background: A spectrum of a pure KBr pellet is recorded as the background.

## Mass Spectrometry (MS)

#### Sample Preparation and Introduction

- A dilute solution of **3-Amino-4-methylbenzoic acid** is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
- The sample is introduced into the gas chromatograph (GC) for separation from any impurities.
- The separated compound is then introduced into the mass spectrometer.

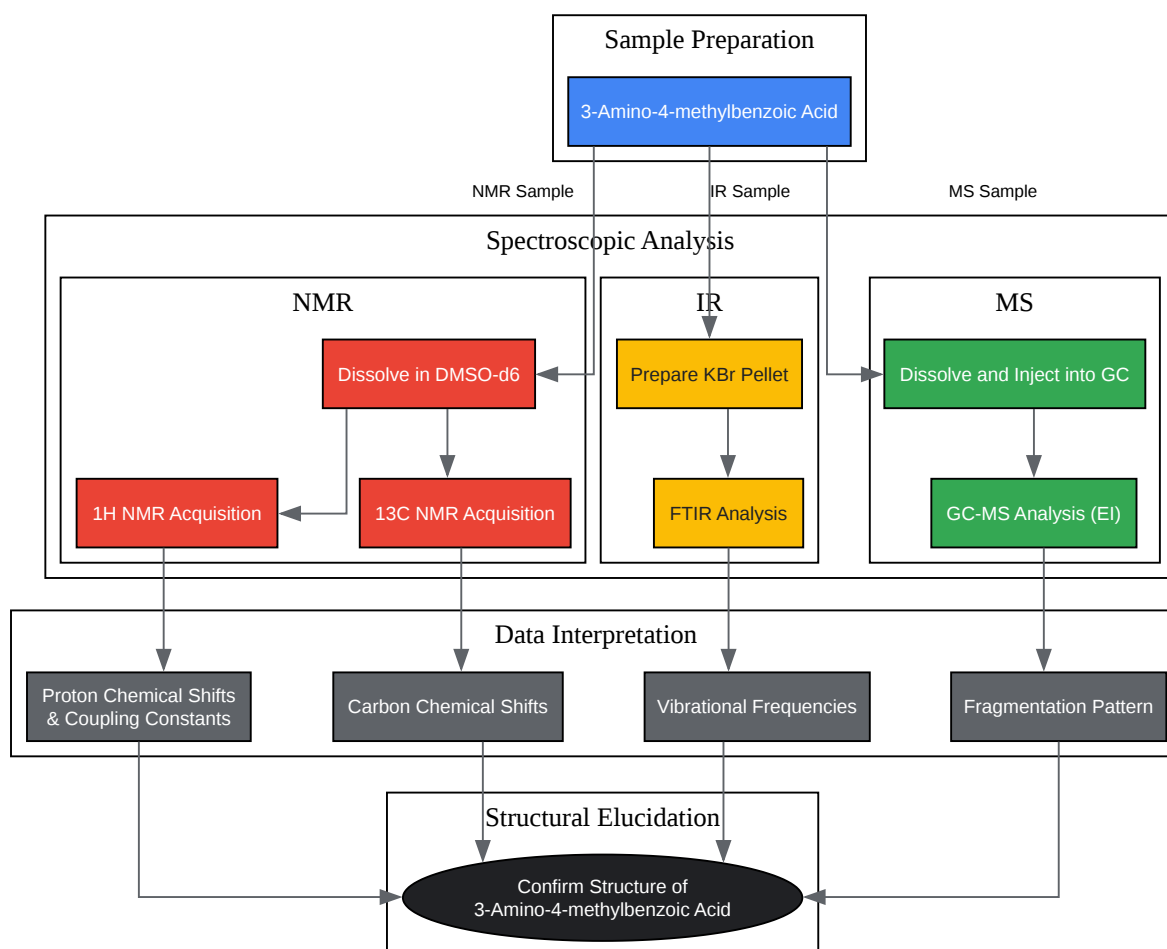
#### Instrumentation and Data Acquisition

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

- Ionization Method: Electron Ionization (EI)
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- GC Column: A suitable capillary column for the separation of aromatic acids.
- Carrier Gas: Helium
- Ionization Energy: Typically 70 eV

## Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **3-Amino-4-methylbenzoic acid**.



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Caption: Workflow for the spectroscopic analysis of **3-Amino-4-methylbenzoic acid**.

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## References

- 1. 3-Amino-4-methylbenzoic acid(2458-12-0) <sup>1</sup>H NMR spectrum [chemicalbook.com]
- 2. Methyl 3-amino-4-methylbenzoate(18595-18-1) <sup>13</sup>C NMR spectrum [chemicalbook.com]
- 3. 3-Amino-4-methylbenzoic acid | C<sub>8</sub>H<sub>9</sub>NO<sub>2</sub> | CID 75568 - PubChem [pubchem.ncbi.nlm.nih.gov]
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